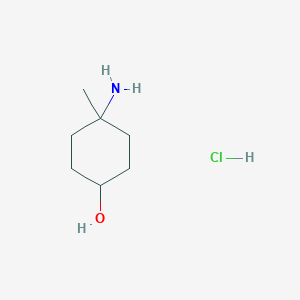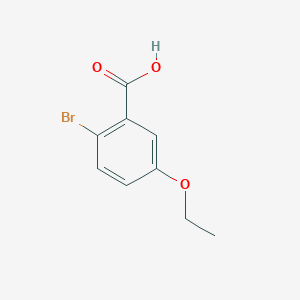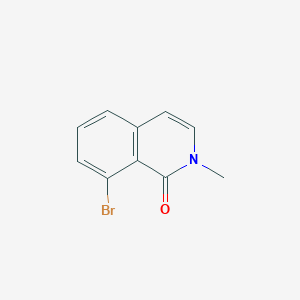![molecular formula C14H13N3O B1375627 1-[4-(氨基甲基)苯基]-2,3-二氢-1H-1,3-苯并二唑-2-酮 CAS No. 1369032-56-3](/img/structure/B1375627.png)
1-[4-(氨基甲基)苯基]-2,3-二氢-1H-1,3-苯并二唑-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring system, possibly through a cyclization reaction. The aminomethylphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a diazole ring. The compound also contains an aminomethylphenyl group, which consists of a phenyl (benzene) ring with an aminomethyl (-NH2-CH2-) substituent .Chemical Reactions Analysis
As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The aminomethyl group could act as a nucleophile in substitution reactions, and the compound could potentially participate in acid-base reactions due to the presence of the nitrogen atoms in the diazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole ring system could contribute to its aromaticity and stability, while the aminomethylphenyl group could influence its polarity and reactivity .科学研究应用
Antiprotozoal Activity
This compound has been evaluated for its potential in treating protozoan infections. It has shown promising results against parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. The derivatives of this compound exhibit antiprotozoal activity with IC50 values in the sub and μM range, indicating their effectiveness at low concentrations .
Antimalarial Drug Development
The antimalarial properties of this compound are significant due to its potent activity against chloroquine-resistant strains of P. falciparum. One derivative, in particular, was identified as a highly potent antimalarial agent, suggesting its potential as an alternative treatment option .
Synthesis of Benzene Derivatives
The compound serves as a precursor in the synthesis of various benzene derivatives. These derivatives have been converted into ammonium oxalate salts, which could have further applications in medicinal chemistry and drug development .
Cytotoxicity Assessment
In the search for new therapeutic agents, it’s crucial to assess the cytotoxicity of potential compounds. This compound has been used to evaluate the cytotoxic concentration (CC50) and selectivity indexes (SI) for new antiparasitic agents, providing a balance between efficacy and safety .
Chemical Reagent
As a chemical reagent, this compound has been utilized in the synthesis of a variety of compounds, including different substituted benzoic acids. This highlights its versatility and importance in synthetic organic chemistry.
Pharmacological Research
The compound’s pharmacological profile is being explored for its potential use in various therapeutic areas. Its ability to interact with biological systems at the molecular level makes it a valuable tool for pharmacological studies and the development of new drugs .
作用机制
Target of Action
The primary target of this compound, also known as 3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one, is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and the coordination of cellular activities.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially altering the rate at which it catalyzes its reactions . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target and the subsequent changes in cellular processes. Given the target’s role in cell growth and division, signal transduction, and the coordination of cellular activities, the compound could potentially influence these processes . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
安全和危害
未来方向
属性
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCCWLLJEJGINF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369032-56-3 |
Source


|
| Record name | 1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
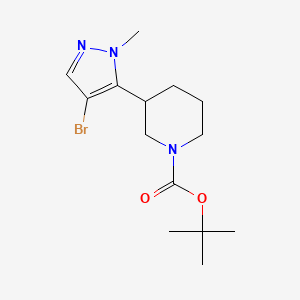
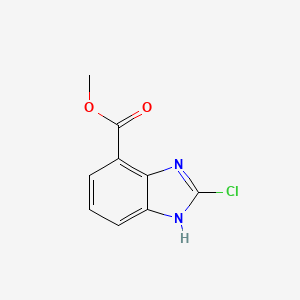
![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)


![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)
